

# Application Notes & Protocols for the Quantification of 1-(4-Aminophenyl)cyclopentanecarbonitrile

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## Compound of Interest

|                |                                 |
|----------------|---------------------------------|
|                | 1-(4-                           |
| Compound Name: | Aminophenyl)cyclopentanecarboni |
|                | trile                           |
| Cat. No.:      | B111213                         |

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## Introduction

**1-(4-Aminophenyl)cyclopentanecarbonitrile** is a chemical intermediate that may be utilized in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. These application notes provide a comprehensive overview of a proposed analytical method for the quantification of **1-(4-Aminophenyl)cyclopentanecarbonitrile**, based on established high-performance liquid chromatography (HPLC) techniques for structurally similar compounds. The provided protocols are intended as a starting point for method development and will require validation for specific matrices and applications.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Aminophenyl)cyclopentanecarbonitrile** is presented in Table 1.

Table 1: Physicochemical Properties of **1-(4-Aminophenyl)cyclopentanecarbonitrile**

| Property            | Value   | Reference |
|---------------------|---|-----------|
| Molecular Formula   | C <sub>12</sub> H <sub>14</sub> N <sub>2</sub>        | [1][2]    |
| Molecular Weight    | 186.25 g/mol  | [1][2]    |
| Appearance          | White to yellow or brown crystalline solid            | [3][4]    |
| CAS Number          | 115279-73-7   | [2][3]    |
| Boiling Point       | 375.0 ± 35.0 °C (Predicted)                           | [3]       |
| pKa                 | 5.05 ± 0.10 (Predicted)                               | [4]       |
| Storage Temperature | Room temperature, keep in a dark and inert atmosphere | [4][5]    |

## Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation, identification, and quantification of various compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of **1-(4-Aminophenyl)cyclopentanecarbonitrile** due to its polarity.

## Experimental Protocol: RP-HPLC Method

This protocol is based on methodologies developed for similar aromatic nitriles and aminophenyl compounds and should be optimized and validated for the specific application.

### 1. Instrumentation and Materials:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and degassed)

- Formic acid or Phosphoric acid (for mobile phase modification)
- Methanol (for sample preparation)
- **1-(4-Aminophenyl)cyclopentanecarbonitrile** reference standard

## 2. Chromatographic Conditions:

| Parameter            | Recommended Condition   |
|----------------------|---|
| Column               | C18 (4.6 mm x 250 mm, 5 µm)                                       |
| Mobile Phase         | Acetonitrile and Water with 0.1% Formic Acid<br>(e.g., 60:40 v/v) |
| Flow Rate            | 1.0 mL/min  |
| Injection Volume     | 10 µL   |
| Column Temperature   | 30 °C   |
| Detection Wavelength | 254 nm (or as determined by UV scan)                              |
| Run Time             | 10 minutes (adjust as necessary)                                  |

## 3. Preparation of Standard Solutions:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **1-(4-Aminophenyl)cyclopentanecarbonitrile** reference standard and dissolve it in a 10 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

## 4. Sample Preparation:

- Accurately weigh a known amount of the sample containing **1-(4-Aminophenyl)cyclopentanecarbonitrile**.

- Dissolve the sample in a suitable solvent (e.g., methanol) to a known volume.
- Filter the sample solution through a 0.45  $\mu\text{m}$  syringe filter before injection into the HPLC system.

#### 5. Analysis and Quantification:

- Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
- Inject the sample solution and determine the peak area corresponding to **1-(4-Aminophenyl)cyclopentanecarbonitrile**.
- Calculate the concentration of the analyte in the sample using the calibration curve.

## Method Validation Parameters (Illustrative)

The developed method must be validated according to ICH guidelines. Table 2 provides an example of the quantitative data that should be generated during method validation.

Table 2: Illustrative Method Validation Data

| Parameter                     | Typical Acceptance Criteria        | Expected Performance      |
|-------------------------------|------------------------------------|---------------------------|
| Linearity ( $r^2$ )           | $\geq 0.995$                       | $> 0.999$                 |
| Accuracy (% Recovery)         | 80 - 120%                          | 95 - 105%                 |
| Precision (% RSD)             | $\leq 2\%$                         | $< 1.5\%$                 |
| Limit of Detection (LOD)      | Signal-to-Noise Ratio of 3:1       | $\sim 0.1 \mu\text{g/mL}$ |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1      | $\sim 0.5 \mu\text{g/mL}$ |
| Specificity                   | No interference from blank/placebo | Peak purity $> 99\%$      |

# Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method can be developed. This technique is particularly useful for quantifying trace levels of the compound.

## Experimental Protocol: LC-MS/MS Method

### 1. Instrumentation and Materials:

- LC-MS/MS system with an electrospray ionization (ESI) source
- UPLC/UHPLC system for faster analysis
- Appropriate UPLC C18 column
- Solvents and reference standard as per the HPLC method

### 2. LC-MS/MS Conditions:

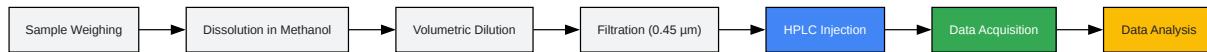
| Parameter                                      | Recommended Condition  |
|--|--|
| Ionization Mode                                | Positive Electrospray Ionization (ESI+)  |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of the analyte                    |
| Collision Energy                               | To be optimized for the specific MRM transitions                                   |
| Mobile Phase                                   | Acetonitrile and Water with 0.1% Formic Acid<br>(gradient elution may be required) |

### 3. Sample Preparation:

- Sample preparation may require more rigorous extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

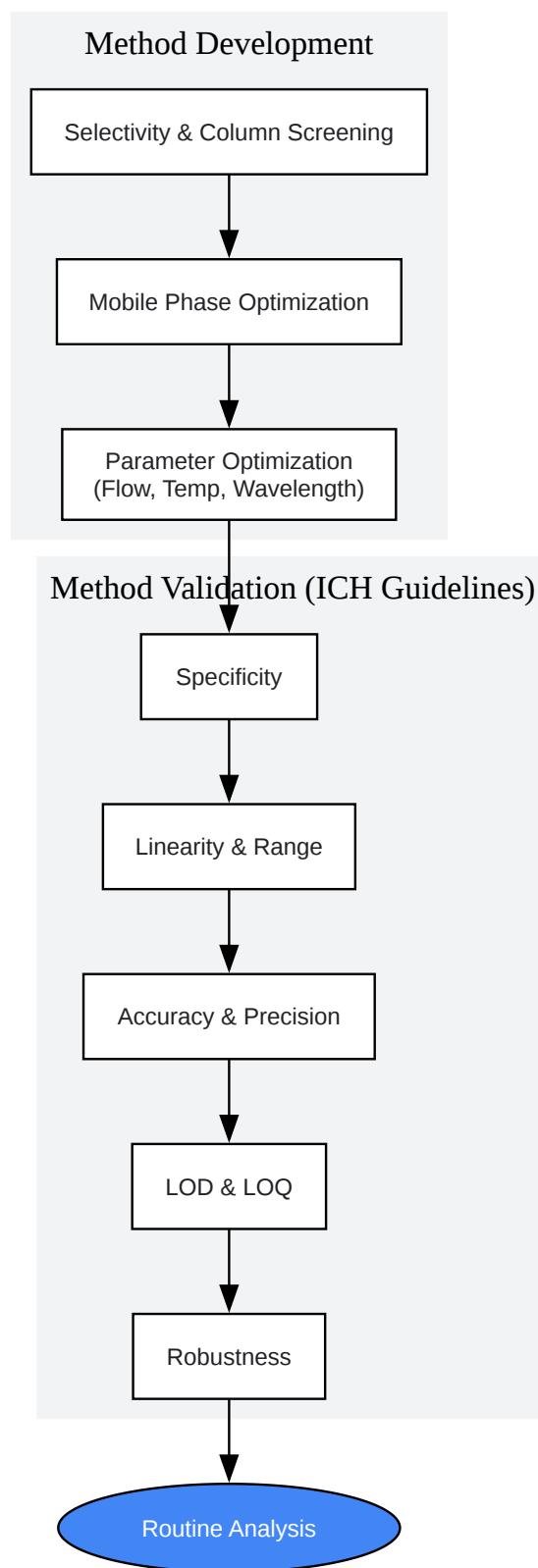
## Experimental Workflows

The following diagrams illustrate the general workflows for sample analysis using the proposed HPLC method and the overall method development and validation process.



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Caption: General workflow for sample preparation and HPLC analysis.



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Caption: Workflow for analytical method development and validation.

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